4-{[(5-Bromofuran-2-yl)carbonyl]amino}-2-hydroxybenzoic acid
Description
4-{[(5-Bromofuran-2-yl)carbonyl]amino}-2-hydroxybenzoic acid is an organic compound that features a brominated furan ring attached to a benzoic acid derivative
Properties
IUPAC Name |
4-[(5-bromofuran-2-carbonyl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO5/c13-10-4-3-9(19-10)11(16)14-6-1-2-7(12(17)18)8(15)5-6/h1-5,15H,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUNMVSLYIRHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=C(O2)Br)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(5-Bromofuran-2-yl)carbonyl]amino}-2-hydroxybenzoic acid typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine in the presence of a catalyst to yield 5-bromofuran.
Acylation: The brominated furan is then subjected to acylation with a suitable acyl chloride to form the 5-bromofuran-2-yl carbonyl chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can target the carbonyl group or the bromine atom.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include furan derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
4-{[(5-Bromofuran-2-yl)carbonyl]amino}-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4-{[(5-Bromofuran-2-yl)carbonyl]amino}-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated furan ring and the hydroxybenzoic acid moiety can participate in various biochemical interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
- 4-{[(5-Chlorofuran-2-yl)carbonyl]amino}-2-hydroxybenzoic acid
- 4-{[(5-Methylfuran-2-yl)carbonyl]amino}-2-hydroxybenzoic acid
- 4-{[(5-Nitrofuran-2-yl)carbonyl]amino}-2-hydroxybenzoic acid
Comparison:
- Bromine vs. Chlorine: The bromine atom in 4-{[(5-Bromofuran-2-yl)carbonyl]amino}-2-hydroxybenzoic acid provides different reactivity and steric effects compared to chlorine.
- Methyl Group: The presence of a methyl group in the furan ring can influence the compound’s hydrophobicity and reactivity.
- Nitro Group: The nitro group can significantly alter the electronic properties of the compound, affecting its reactivity and potential applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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